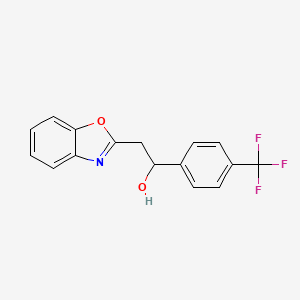

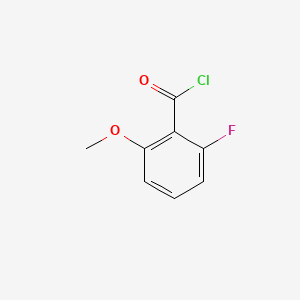

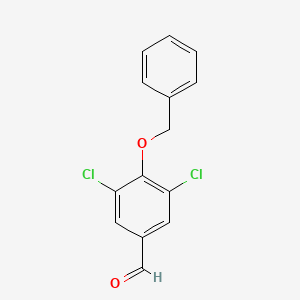

4-(Benzyloxy)-3,5-dichlorobenzaldehyde

货号 B1333733

CAS 编号:

289662-11-9

分子量: 281.1 g/mol

InChI 键: MOEUXDGQMNVPHZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents. For instance, a series of aldotetronic acid-based hydroxamic acids was synthesized from a key compound by aminomethylation with paraformaldehyde and substituted amines .Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the specific functional groups present in the molecule. For example, an epoxide like ®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane can react with nucleophiles to form covalent adducts .科学研究应用

1. Synthesis of Transition Metal Complexes

- Application Summary: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown potent biological applications .

- Methods of Application: The compound is used in the condensation reaction with various aminophenol derivatives to synthesize Schiff base ligands . These ligands then coordinate with metal ions in a 1:1 molar ratio .

- Results: The synthesized metal(II) complexes showed high potency in in vitro antioxidant activity and antimicrobial activities against several bacterial and fungal strains .

2. Synthesis of Chalcone Derivatives

- Application Summary: “4-(Benzyloxy)-3,5-dichlorobenzaldehyde” is used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .

- Methods of Application: The compound is synthesized by coupling with aromatic substituted aldehyde .

- Results: The synthesized compounds were screened for antimicrobial activity .

3. Development of PPARα Agonists

- Application Summary: This compound has been used in the development of Peroxisome proliferator-activated receptor alpha (PPARα) agonists . PPARα is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium . Agonism of PPARα ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases .

- Methods of Application: The compound was used in the design, synthesis, and evaluation of second-generation analogues .

- Results: The studies identified a pipeline of candidates that reach cellular potencies <50 nM and exhibit >2,700-fold selectivity for PPARα over other PPAR isoforms .

5. Synthesis of Schiff Base Ligands

- Application Summary: This compound is used in the synthesis of Schiff base ligands by condensation reaction with various aminophenol derivatives . These ligands are then used to synthesize Co(II), Ni(II), Cu(II) and Zn(II) complexes .

- Methods of Application: The compound is used in the condensation reaction with various aminophenol derivatives to synthesize Schiff base ligands . These ligands then coordinate with metal ions in a 1:1 molar ratio .

- Results: The synthesized metal(II) complexes showed high potency in in vitro antioxidant activity and antimicrobial activities against several bacterial and fungal strains .

6. Medical Depigmentation

- Application Summary: Monobenzone, also called 4-(Benzyloxy)phenol, is used as a topical drug for medical depigmentation . It is a colorless solid that is classified as the monobenzyl ether of hydroquinone .

- Methods of Application: The compound is applied topically for medical depigmentation .

- Results: The topical application of monobenzone in humans may cause destruction of melanocytes and permanent depigmentation .

安全和危害

未来方向

属性

IUPAC Name |

3,5-dichloro-4-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEUXDGQMNVPHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381991 |

Source

|

| Record name | 4-(benzyloxy)-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-3,5-dichlorobenzaldehyde | |

CAS RN |

289662-11-9 |

Source

|

| Record name | 4-(benzyloxy)-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

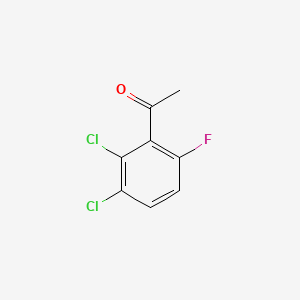

1-(2,3-Dichloro-6-fluorophenyl)ethanone

870704-16-8

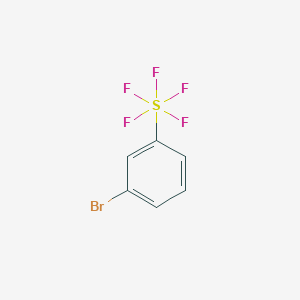

3-Bromophenylsulfur pentafluoride

672-30-0

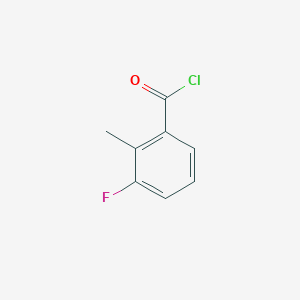

3-Fluoro-2-methylbenzoyl chloride

168080-76-0